2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile” is a compound that is functionally related to norsalsolinol . It is a natural product found in Berberis thunbergii, Pachycereus weberi, and other organisms .
Synthesis Analysis
The synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described in the literature . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Scientific Research Applications
1. Cancer Research and Imaging
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile derivatives have been explored in cancer research. Specifically, a study used N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) as a cellular proliferation marker. It was utilized in PET imaging to evaluate the proliferative status of solid tumors in humans, showing a significant correlation with the tumor proliferation marker Ki-67. The study indicates the potential of these compounds in cancer diagnosis and assessing tumor proliferation, contributing valuable insights into tumor biology and therapy effectiveness (Dehdashti et al., 2013).
2. Pharmacokinetics and Metabolism Studies
Compounds structurally related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, such as Almorexant, have been the subject of extensive pharmacokinetic and metabolism studies. Almorexant, a tetrahydroisoquinoline derivative, has been shown to be rapidly absorbed and extensively metabolized in humans. The study shed light on its disposition, metabolism, and elimination, highlighting the complexity of metabolic pathways and the importance of understanding these processes in drug development (Dingemanse et al., 2013).
3. Neurological and Psychological Research
Tetrahydroisoquinolines, which share a structural relationship with 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, have been investigated in neurological and psychological research. Studies have examined the urinary excretion of dopamine-related tetrahydroisoquinolines like salsolinol and its derivatives in the context of alcohol consumption and alcoholism. These compounds are indicative of physiological changes and have potential as clinical markers for alcohol-related disorders (Collins et al., 1979).
4. Metabolomics and Disease Pathophysiology
Research into the metabolomics of diseases like glaucoma has identified tetrahydroisoquinoline derivatives as significant. A non-targeted metabolomics analysis identified 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline among key metabolites altered in primary open-angle glaucoma (POAG). This highlights the potential role of these compounds in understanding disease pathophysiology and developing therapeutic strategies (Nzoughet et al., 2020).
5. Sulphation Processes in Metabolism
Research into the sulphation of tetrahydroisoquinolines, closely related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, has been conducted to understand individual variability in drug metabolism. The study of 1,2,3,4-tetrahydroisoquinoline sulphation in human liver and intestinal mucosa revealed significant interindividual variability, suggesting the influence of these processes on drug efficacy and safety (Pacifici et al., 1997).
6. Exploration in Advanced Cancer Therapies
Compounds structurally related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile have been evaluated in advanced cancer therapies. Ecteinascidin 743 (ET-743), a cytotoxic tetrahydroisoquinoline alkaloid, was studied for its potential in treating solid malignancies. The study provided insights into the pharmacokinetics, safety, and preliminary efficacy of ET-743, emphasizing the importance of optimizing administration schedules for therapeutic effectiveness (Ryan et al., 2001).
properties
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYAOQHGGLHHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369360 |
Source
|
Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
CAS RN |
52244-06-1 |
Source
|
Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.